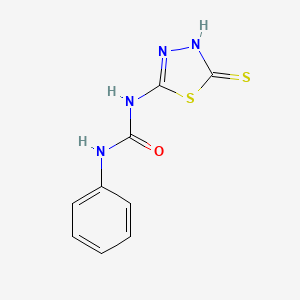
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea” is a compound that has been studied for its urease inhibitory activities . It is a pure white, odorless, tasteless crystalline solid .
Synthesis Analysis
The compound has been synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular formula of the compound is C9H8N4OS2, and it has a molecular weight of 252.32 . The compound has been characterized by spectral analysis .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities. The urease inhibitory activity of various analogous of this compound has been observed .Physical And Chemical Properties Analysis
The compound has a density of 1.57±0.1 g/cm3 (Predicted), and a melting point of 110-112 °C . It has been characterized by IR, 1H NMR, and 13C NMR .Scientific Research Applications
Synthesis and Characterization
- A novel method was developed for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation, providing an efficient and simple approach to obtain these compounds with satisfactory yield. This process signifies a progression in the synthesis of such urea derivatives, which can be utilized in various scientific domains (Kejian Li & Wenbin Chen, 2008).
- The synthesis and characterization of N-(coumarin-3-yl)-N'-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea highlight its spectral properties and antimicrobial activity. This compound's structural geometry was examined, offering insights into its potential applications in scientific research (Hong-Song Zhang et al., 2017).
Biological Activities and Applications
- 1,3,4-Thiadiazole derivatives, including 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea, have demonstrated various biological activities such as anti-inflammatory, anticonvulsant, antibacterial, and antifungal properties, indicating their potential for development into pharmacologically active agents (Saurabh Vig et al., 2010).
- Novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and exhibited potent activity against human chronic myeloid leukemia (CML) cell line K562, indicating their potential in cancer treatment strategies (Weiwei Li et al., 2019).
- Synthesized 1,2,4-Triazole and 1,3,4-Thiadiazole derivatives of 5-Amino-2-Hydroxybenzoic Acid showed significant antibacterial and antifungal activity, suggesting their use as potential antimicrobial agents (S. Hussain et al., 2008).
- Urea derivatives, including 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea, have shown to have cytokinin-like activity and can enhance adventitious root formation, indicating their potential use in plant biology and agriculture (A. Ricci & C. Bertoletti, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS2/c14-7(10-6-4-2-1-3-5-6)11-8-12-13-9(15)16-8/h1-5H,(H,13,15)(H2,10,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQDTUCHCVJYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

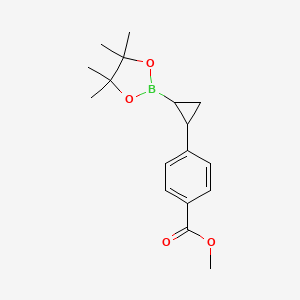
![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)
![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)
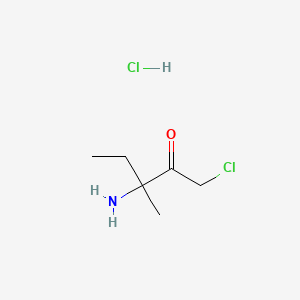
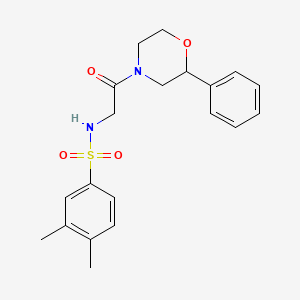
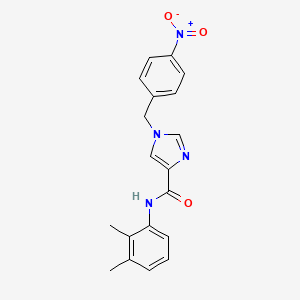
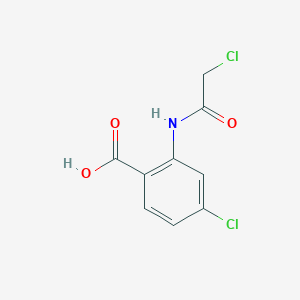
![4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B2513612.png)
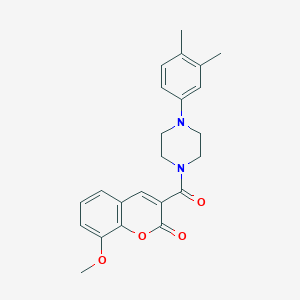
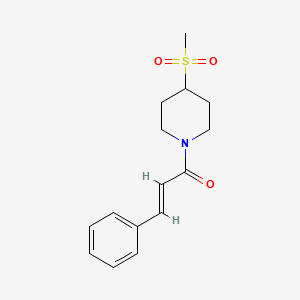
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)
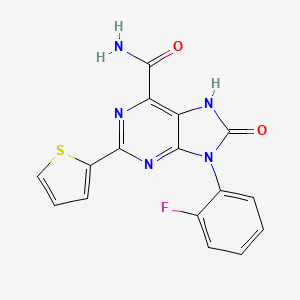
![3-(1-(2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2513620.png)
![N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2513622.png)